2-Fluoro-5-thiophen-3-yl-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-5-(thiophen-3-yl)pyridine is a heterocyclic compound that combines a pyridine ring with a thiophene ring, both of which are important structures in organic chemistry. The presence of a fluorine atom on the pyridine ring and a thiophene ring at the 5-position makes this compound unique and potentially useful in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-(thiophen-3-yl)pyridine typically involves the coupling of a fluoropyridine derivative with a thiophene derivative. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 2-fluoropyridine with a thiophene boronic acid under palladium catalysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-fluoro-5-(thiophen-3-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions often involve the use of a base and a solvent like DMF.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives.
Oxidation Reactions: Thiophene sulfoxides or sulfones.
Coupling Reactions: More complex heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
2-fluoro-5-(thiophen-3-yl)pyridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-fluoro-5-(thiophen-3-yl)pyridine depends on its specific applicationThe fluorine atom can participate in hydrogen bonding and other interactions, while the thiophene ring can engage in π-π stacking interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-fluoropyridine: Lacks the thiophene ring, making it less versatile in certain applications.
5-(thiophen-3-yl)pyridine: Lacks the fluorine atom, which can affect its reactivity and interactions.
Uniqueness
2-fluoro-5-(thiophen-3-yl)pyridine is unique due to the presence of both a fluorine atom and a thiophene ring, which confer distinct chemical and physical properties. This combination makes it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C9H6FNS |
---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
2-fluoro-5-thiophen-3-ylpyridine |
InChI |
InChI=1S/C9H6FNS/c10-9-2-1-7(5-11-9)8-3-4-12-6-8/h1-6H |
InChI-Schlüssel |
UJFDLQZAPFUWOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C2=CSC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.